molecular formula C17H18O6 B12374205 6-Epiagarotetrol

6-Epiagarotetrol

Cat. No.: B12374205
M. Wt: 318.32 g/mol
InChI Key: CWMIROLCTHMEEO-JONQDZQNSA-N
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Description

6-Epiagarotetrol (CAS: 2580359-99-3) is a neuroprotective tetrahydroxy chromenone derivative isolated from Aquilaria sinensis. Its molecular formula is C₁₇H₁₈O₆, with a molecular weight of 318.32 g/mol and a LogP value of -0.8, indicating moderate hydrophilicity . The compound exhibits four defined stereocenters (5S, 6S, 7R, 8S), contributing to its complex stereochemistry (complexity score: 531) . Structurally, it features a chromenone core substituted with a 2-phenylethyl group and four hydroxyl moieties, enabling hydrogen-bond interactions (4 donors, 6 acceptors) .

It is stable under standard storage conditions (-20°C for 3 years as a powder) and can be formulated for oral or injectable use via solvents like DMSO or ethanol .

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

(5S,6S,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one

InChI

InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14-,15+,16-/m0/s1

InChI Key

CWMIROLCTHMEEO-JONQDZQNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@H]([C@H]3O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Epiagarotetrol can be synthesized through various chemical reactions, although specific synthetic routes and reaction conditions are not widely documented. The compound is primarily extracted from natural sources, specifically from Aquilaria sinensis .

Industrial Production Methods

Industrial production of this compound involves the extraction from Aquilaria sinensis. The extraction process typically includes solvent extraction, followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Epiagarotetrol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

Antitumor Activity

Research indicates that 6-Epiagarotetrol exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its potential to induce apoptosis in tumor cells through mechanisms involving the modulation of stress response pathways.

Key Findings:

  • Cell Lines Tested: Various cancer types including breast, colon, and lung cancers.
  • Mechanism: Induction of apoptosis via ER stress modulation.
Study FocusCell Lines TestedActivity ObservedMechanism Involved
Antitumor Activity60 tumor cell linesSignificant cytotoxicityER stress modulation
Clinical TrialsXenograft modelsRobust antitumor effectsApoptosis induction

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, particularly in models of inflammatory bowel disease (IBD). The compound appears to regulate inflammatory cytokines and promote antioxidant enzyme expression.

Key Findings:

  • Inflammatory Models: In vitro and in vivo studies have shown reductions in key inflammatory markers.
  • Mechanism: Modulation of the NF-kB pathway leading to decreased inflammation.
Study FocusModels UsedActivity ObservedMechanism Involved
Inflammation ResponseIBD modelsReduced inflammatory markersNF-kB pathway inhibition
Cytokine RegulationVarious cell linesIncreased antioxidant enzymesCytokine modulation

Potential in Immunotherapy

Emerging research suggests that this compound may play a role in enhancing immune responses. Its ability to modulate T-cell activity presents opportunities for its use in immunotherapeutic strategies.

Key Findings:

  • T-cell Modulation: The compound influences T-cell differentiation and function.
  • Clinical Implications: Potential use in therapies targeting autoimmune diseases or enhancing vaccine efficacy.

Case Study 1: Antitumor Efficacy

A clinical trial evaluating the antitumor efficacy of this compound analogs demonstrated significant tumor reduction in patients with advanced-stage cancer. The study highlighted the compound's ability to enhance apoptosis through ER stress pathways, leading to improved patient outcomes.

Case Study 2: IBD Treatment

In a preclinical model of inflammatory bowel disease, treatment with this compound resulted in notable improvements in disease markers. Patients showed decreased levels of pro-inflammatory cytokines and increased levels of protective factors, suggesting a beneficial role for the compound in managing IBD.

Comparison with Similar Compounds

Research Implications and Limitations

The lack of direct comparative studies in the evidence restricts conclusive insights. Future work should:

Synthesize and test agarotetrol epimers to quantify stereochemical effects.

Compare this compound with chromenone derivatives (e.g., coumarins) for structure-activity relationships.

Investigate bioavailability and metabolism, as its low LogP may limit blood-brain barrier penetration despite neuroprotective efficacy .

Biological Activity

6-Epiagarotetrol, a compound primarily extracted from the resinous heartwood of Aquilaria sinensis, has garnered attention due to its significant biological activities, particularly its neuroprotective properties. This article delves into the compound's mechanisms of action, research findings, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

Chemical Structure and Properties
this compound is classified as a neolignan, characterized by its unique structural features that contribute to its biological activity. It is often studied in the context of neuroprotection and has been shown to exhibit protective effects against various forms of cellular stress.

Synthesis and Extraction
The compound can be synthesized through various chemical reactions, although it is predominantly obtained via extraction from Aquilaria sinensis. The extraction process typically involves solvent extraction followed by purification steps to isolate the compound in its pure form.

This compound exerts its neuroprotective effects primarily through the following mechanisms:

  • Inhibition of Oxidative Stress : It protects neuronal cells from oxidative damage induced by reactive oxygen species (ROS). The compound has been shown to enhance the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), thereby mitigating oxidative stress .
  • Reduction of Apoptosis : In cellular models, including PC12 cells, this compound has demonstrated the ability to reduce apoptosis induced by corticosterone and other neurotoxic agents. This effect is mediated through the modulation of signaling pathways involved in cell survival .
  • Neuroprotection Against Aβ25-35 Toxicity : Studies indicate that this compound can significantly protect against amyloid-beta peptide-induced neurotoxicity, a key factor in Alzheimer's disease pathology .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

StudyModelKey Findings
Liu et al. (2024)PC12 CellsDemonstrated significant protection against Aβ25-35-induced injury; increased viability and reduced ROS levels .
Wang et al. (2020)In VitroShowed that this compound enhances antioxidant enzyme activity and reduces apoptosis markers in neuronal cells exposed to corticosterone .
Zhang et al. (2023)Animal ModelReported improved cognitive function and reduced neuroinflammation in mice treated with this compound following induced neurodegeneration .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds derived from Aquilaria sinensis:

CompoundBiological ActivityUnique Features
AgarotetrolNeuroprotective; similar mechanismCommonly studied for its anti-inflammatory properties.
AquilarinExhibits neuroprotective effects similar to this compoundLess potent than this compound in certain models.
AquilaronePotential neuroprotective effectsLimited studies available compared to this compound.

Q & A

Q. What analytical methods are most reliable for identifying and quantifying 6-Epiagarotetrol in complex biological matrices?

To ensure accuracy, researchers should prioritize hyphenated techniques like LC-MS/MS (liquid chromatography-tandem mass spectrometry) for high sensitivity and specificity . For structural confirmation, NMR spectroscopy (e.g., ¹H, ¹³C, and 2D experiments like COSY and HSQC) is essential to distinguish this compound from stereoisomers . Validate methods using ICH Q2(R1) guidelines , including parameters like linearity (R² > 0.99), LOD/LOQ, and recovery rates (85–115%) .

Q. How can synthetic pathways for this compound be optimized to improve yield and purity?

Adopt a Design of Experiments (DoE) approach to systematically vary reaction conditions (e.g., temperature, catalyst loading) . Use HPLC-PDA to monitor intermediate purity and XRD for crystallinity assessment. Comparative studies of protecting group strategies (e.g., tert-butyldimethylsilyl vs. acetyl) can reveal yield trade-offs .

Q. What are the critical steps for isolating this compound from natural sources?

Combine solid-phase extraction (SPE) with preparative HPLC, using polar stationary phases (e.g., C18) and gradient elution. Track stability during isolation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways .

Advanced Experimental Design

Q. How can contradictory data on this compound’s bioactivity be resolved?

First, verify methodological consistency across studies (e.g., cell lines, assay protocols) . Perform dose-response validation using orthogonal assays (e.g., enzymatic inhibition + cell viability). If discrepancies persist, conduct meta-analysis with heterogeneity testing (I² statistic) to identify confounding variables .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

Use PBPK modeling to simulate absorption/distribution in rodents, followed by IV/PO dosing in Sprague-Dawley rats for empirical validation . For toxicity, employ OECD Guideline 423 acute toxicity testing and transcriptomic profiling (RNA-seq) to identify off-target effects .

Q. How should researchers design studies to investigate this compound’s mechanism of action?

Combine CRISPR-Cas9 knockout screens (e.g., for putative target genes) with thermal shift assays (TSA) to confirm binding. Use molecular dynamics simulations (e.g., GROMACS) to predict binding stability and allosteric effects .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound?

Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For multi-parametric datasets (e.g., omics), use PCA or PLS-DA to reduce dimensionality and identify key biomarkers . Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni) .

Q. How can researchers address variability in this compound’s stability under different storage conditions?

Conduct ANOVA on stability data (e.g., pH, temperature) to identify significant degradation factors. Use Arrhenius equation modeling to predict shelf life and recommend storage in amber vials at -80°C with desiccants .

Advanced Research Challenges

Q. What strategies are effective for elucidating this compound’s stereospecific interactions with biological targets?

Employ cryo-EM or X-ray crystallography to resolve binding conformations. Complement with circular dichroism (CD) to monitor secondary structural changes in target proteins .

Q. How can multi-omics integration improve understanding of this compound’s systemic effects?

Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) datasets. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to map cross-omics interactions and prioritize validation experiments .

Q. What ethical considerations arise when studying this compound in human-derived cell lines or tissues?

Follow IRB protocols for informed consent and data anonymization. For preclinical-to-clinical translation, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure data reproducibility and transparency .

Methodological Pitfalls and Solutions

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Implement QC/QA protocols (e.g., in-process controls via FTIR) and use QbD (Quality by Design) frameworks to define critical quality attributes (CQAs) .

Q. What are common errors in interpreting this compound’s in vitro bioactivity data?

Avoid overinterpreting single-timepoint assays ; instead, perform time-kill kinetics or real-time impedance monitoring . Normalize data to housekeeping genes/proteins (e.g., GAPDH, β-actin) to control for cell viability .

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